molecular formula C7H13NOS B14401576 2-Methyloxane-4-carbothioamide CAS No. 88571-76-0

2-Methyloxane-4-carbothioamide

Cat. No.: B14401576
CAS No.: 88571-76-0
M. Wt: 159.25 g/mol
InChI Key: JHARUVYBOXKZPB-UHFFFAOYSA-N
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Description

2-Methyloxane-4-carbothioamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a methyloxane ring and a carbothioamide group. This compound has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxane-4-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyloxane with thiocarbamide in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxane-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

2-Methyloxane-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyloxane-4-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects, such as reducing oxidative stress or inhibiting microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloxane-4-carbothioamide stands out due to its unique combination of a methyloxane ring and a carbothioamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

88571-76-0

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

2-methyloxane-4-carbothioamide

InChI

InChI=1S/C7H13NOS/c1-5-4-6(7(8)10)2-3-9-5/h5-6H,2-4H2,1H3,(H2,8,10)

InChI Key

JHARUVYBOXKZPB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)C(=S)N

Origin of Product

United States

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